molecular formula C17H14O5S B11425611 7-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

7-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B11425611
M. Wt: 330.4 g/mol
InChI Key: FKXKSCJEDGWVLN-UHFFFAOYSA-N
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Description

7-Methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position, a methylbenzenesulfonyl group at the 3rd position, and a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxychromen-2-one and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 7-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in the formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-one: A structurally related compound with similar biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

Uniqueness

7-Methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both methoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H14O5S

Molecular Weight

330.4 g/mol

IUPAC Name

7-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C17H14O5S/c1-11-3-7-14(8-4-11)23(19,20)16-9-12-5-6-13(21-2)10-15(12)22-17(16)18/h3-10H,1-2H3

InChI Key

FKXKSCJEDGWVLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O

Origin of Product

United States

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